REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[CH3:10][N:11]([CH3:22])[CH2:12][CH2:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.[C:23](Cl)(Cl)=[S:24]>O1CCCC1>[CH3:10][N:11]([CH3:22])[CH2:12][CH2:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([N:19]=[C:23]=[S:24])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=CC=C(N)C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 40 minutes, during which a precipitate
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethyl acetate layer dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(C=C1)N=C=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |